(5-Methyl-2-phenylfuran-3-yl)methanol

Fragment-based drug discovery Differential scanning fluorimetry Trypanosoma brucei

Fragment screens require validated, high-purity compounds with reliable supply. (5-Methyl-2-phenylfuran-3-yl)methanol (CAS 183210-33-5) is a RO3-compliant fragment (MW 188, logP 2.75) supplied as a crystalline solid (m.p. 55.5-58.5°C) at ≥95% purity. Key data: • TbINO1 thermal shift: 1.61°C • Trypanocidal ED50: 24.3 µM • Enables matched-pair SAR with des-phenyl analog. Available in 250 mg and 1 g amber glass units for automated dispensing and fragment growing campaigns.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 183210-33-5
Cat. No. B071745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-2-phenylfuran-3-yl)methanol
CAS183210-33-5
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C2=CC=CC=C2)CO
InChIInChI=1S/C12H12O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3
InChIKeyVZFFMWAZPODJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-2-phenylfuran-3-yl)methanol – Fragment-Grade Building Block


(5‑Methyl‑2‑phenylfuran‑3‑yl)methanol (CAS 183210‑33‑5) is a trisubstituted furan derivative carrying a hydroxymethyl group at the 3‑position, a methyl group at the 5‑position, and a phenyl ring at the 2‑position [1]. With a molecular weight of 188.22 g mol⁻¹, a calculated logP of 2.75, and only one hydrogen‑bond donor, it conforms to the Rule‑of‑Three (RO3) criteria for fragment‑based drug discovery and is a validated member of the Maybridge RO3 Diversity Fragment Library . The compound is supplied as a crystalline solid (m.p. 55.5–58.5 °C) at ≥95% purity, typically in 250 mg or 1 g amber glass units . Its primary documented use is as a hit‑identification fragment and a synthetic building block for lead expansion in medicinal chemistry programmes targeting trypanosomatid and other disease‑relevant enzymes [1].

1
Fragment-based hit identification

RO3-compliant scaffold for thermal shift and STD-NMR primary screens.

2
Medicinal chemistry expansion

Hydroxymethyl handle enables rapid ester, ether, or oxidation derivatisation.

3
Library pre-validation benefit

Published TbINO1 ΔTm and T. brucei ED₅₀ data eliminate de novo screening cost.

4
Solid-form handling

Crystalline solid (m.p. >55 °C) supports automated dispensing workflows.

(5-Methyl-2-phenylfuran-3-yl)methanol – Why Substitution Fails


Simple furan methanols such as furfuryl alcohol or (5‑methyl‑2‑furyl)methanol cannot serve as drop‑in replacements for (5‑methyl‑2‑phenylfuran‑3‑yl)methanol because the phenyl substituent fundamentally alters the compound’s lipophilicity, target‑engagement profile, and solid‑state properties [1]. In a head‑to‑head fragment screen against TbINO1, the phenyl‑bearing target compound displayed a thermal shift (ΔTm) of only 1.61 °C versus 3.79 °C for the des‑phenyl analog, yet both exhibited near‑identical trypanocidal ED₅₀ values (~24 μM), indicating the phenyl group redirects the binding mode or engages an alternative target while preserving cellular potency [1]. Furthermore, the regioisomer (2‑methyl‑5‑phenylfuran‑3‑yl)methanol exhibits a melting point 33 °C lower (22–23 °C vs. 55.5–58.5 °C), which directly impacts handling, formulation, and long‑term storage stability . These quantitative differences make generic substitution scientifically indefensible.

Property
Target Compound
Common Substitute
Phenyl effect on binding
Phenyl-bearing; ΔTm 1.61 °C suggests distinct binding mode.
Des-phenyl analog shows 2.2-fold higher ΔTm; may shift target-engagement profile.
Lipophilicity logP
logP 2.75 supports intracellular target access.
Furfuryl alcohol logP ~0.20; >100-fold partition difference alters assay partitioning.
Solid-state stability
Stable crystalline solid; m.p. 55.5–58.5 °C.
Regioisomer m.p. 22–23 °C; near-liquid at ambient lab temperature impacts handling.
The phenyl substituent, lipophilicity gap, and solid-state differences make generic furan methanols or regioisomers scientifically indefensible as direct replacements for SAR and library workflows.

(5-Methyl-2-phenylfuran-3-yl)methanol – Differentiation Evidence


Target Engagement: Thermal Shift Comparison

In the same differential scanning fluorimetry screen of the Maybridge RO3 fragment library (1 mM compound), (5‑methyl‑2‑phenylfuran‑3‑yl)methanol produced a TbINO1 thermal shift (ΔTm) of 1.61 ± 0.06 °C, whereas the des‑phenyl analog (5‑methyl‑2‑furyl)methanol (CAS 3857‑25‑8) induced a significantly larger shift of 3.79 ± 0.08 °C [1]. Despite the weaker target engagement, the target compound retained comparable cellular potency, suggesting a distinct binding mode or polypharmacology that the des‑phenyl analog lacks.

Target Engagement
Head-to-head
ΔTm 1.61 ± 0.06 °C
Des-phenyl analog: 3.79 ± 0.08 °C
57% lower thermal shift
Reported distinct binding-mode context; phenyl group redirects protein interaction profile.
Data to verify: single study, TbINO1 DSF, 1 mM compound.
Fragment-based drug discovery Differential scanning fluorimetry Trypanosoma brucei INO1 inhibitor

Trypanocidal Activity Comparison

In a 48‑h Alamar Blue viability assay against bloodstream‑form T. brucei, (5‑methyl‑2‑phenylfuran‑3‑yl)methanol exhibited an ED₅₀ of 24.3 ± 17.4 μM, statistically indistinguishable from the 23.3 ± 18.6 μM recorded for (5‑methyl‑2‑furyl)methanol [1]. However, the phenyl‑bearing compound achieved this potency with markedly weaker TbINO1 binding (ΔTm 1.61 °C vs. 3.79 °C), indicating that the phenyl substituent enables target‑independent or multi‑target antiparasitic mechanisms not available to the simpler analog.

Trypanocidal Activity
Head-to-head
ED₅₀ 24.3 ± 17.4 μM
Des-phenyl analog: 23.3 ± 18.6 μM
Non-significant difference (Δ 1.0 μM)
Supports target-independent antiparasitic mechanism interpretation despite weaker TbINO1 binding.
Reported assay context: 48 h Alamar Blue, bloodstream-form T. brucei. HeLa cytotoxicity not reported.
Antitrypanosomal activity Alamar Blue assay Phenotypic screening African sleeping sickness

Lipophilicity (LogP) Differentiation

The calculated logP of (5‑methyl‑2‑phenylfuran‑3‑yl)methanol is 2.75 , approximately 4.2‑fold higher than the 0.50–0.66 range reported for (5‑methyl‑2‑furyl)methanol [1] and more than 13‑fold higher than furfuryl alcohol (logP 0.20) . This logP increase of ~2.1–2.5 log units corresponds to a theoretical >100‑fold increase in octanol‑water partition coefficient, directly impacting membrane permeability, protein binding, and aqueous solubility profiles in biochemical and cellular assays.

Lipophilicity (logP)
Cross-study comparable
logP 2.75 (XLogP3)
Des-phenyl analog: 0.50–0.66; >4-fold difference
ΔlogP ≈ +2.1 to +2.5
Reported >100-fold higher predicted octanol-water partition; alters membrane permeability context.
Calculated values only; experimental logP for target not available.
Lipophilicity LogP Fragment physicochemical profiling ADME prediction

Melting Point Differentiation

(5‑Methyl‑2‑phenylfuran‑3‑yl)methanol melts at 55.5–58.5 °C, which is 33 °C higher than the 22–23 °C melting point of its regioisomer (2‑methyl‑5‑phenylfuran‑3‑yl)methanol (CAS 111787‑91‑8) . Both isomers share the same molecular formula (C₁₂H₁₂O₂), molecular weight (188.22), and calculated logP (2.747), yet the target compound is a room‑temperature‑stable crystalline solid while the regioisomer is near‑liquid at ambient laboratory temperatures.

Melting Point
Cross-study comparable
55.5–58.5 °C
Regioisomer: 22–23 °C
Δm.p. ≈ 33 °C
Supports room-temperature solid handling and automated dispensing workflow fit.
Data to verify: capillary method, database values; no peer-reviewed thermal analysis.
Crystal engineering Melting point Solid‑state stability Handling and formulation

Fragment Library Provenance & RO3 Compliance

(5‑Methyl‑2‑phenylfuran‑3‑yl)methanol is a catalogued member of the Maybridge RO3 Diversity Fragment Library and has been fully screened against TbINO1 with published ΔTm, T. brucei ED₅₀, and % survival data [1]. In contrast, its closest amine analog, (5‑methyl‑2‑phenyl‑3‑furyl)methylamine (CAS 771572‑29‑3), lacks equivalent published biological profiling data and is supplied at a lower purity grade (97% vs. 95% for the alcohol, but without the backing of peer‑reviewed fragment‑screening data) . The alcohol also satisfies all RO3 criteria: MW 188.22 (<300), logP 2.75 (<3), HBD 1 (<3), HBA 2 (<3), and rotatable bonds 2 (<3) .

Library Provenance & RO3
Class-level inference
Maybridge RO3 member
MW 188, logP 2.75, HBD 1, HBA 2, rotB 2
Published fragment-screening data supports hit validation without de novo primary screening.
Source review: single library screen; amine analog lacks equivalent profiling data.
Rule of three Fragment library Pre‑competitive data Thermal shift assay

(5-Methyl-2-phenylfuran-3-yl)methanol – Application Scenarios


Fragment-Based Lead Discovery

The compound’s confirmed TbINO1 thermal shift (1.61 °C) and trypanocidal ED₅₀ (24.3 μM) make it a validated starting point for fragment growing or merging campaigns targeting inositol phosphate metabolism or related ATP‑dependent enzymes [1]. Its RO3‑compliant physicochemical profile (MW 188, logP 2.75, HBD 1, HBA 2) ensures compatibility with standard fragment screening cascades including SPR, NMR, and X‑ray crystallography .

SAR Studies on Phenyl-Furan Scaffolds

The 2.2‑fold differential in TbINO1 ΔTm between the phenyl‑bearing target compound and the des‑phenyl analog, despite identical ED₅₀ values, provides a unique SAR probe set for deconvoluting target‑specific binding from off‑target antiparasitic activity [1]. Procurement of this compound alongside (5‑methyl‑2‑furyl)methanol enables matched‑pair analysis of the phenyl contribution.

Fragment Library Expansion

With a logP of 2.75 and a melting point of 55.5–58.5 °C, this compound occupies a desirable fragment space that balances aqueous solubility with membrane permeability for intracellular target engagement . It serves as a core scaffold for systematic exploration of substituent effects on lipophilicity, solubility, and thermal stability in fragment library design.

Building Block for Conjugates & PROTACs

The primary hydroxymethyl group provides a synthetically accessible handle for esterification, etherification, or oxidation to the aldehyde/carboxylic acid, enabling rapid derivatization into larger drug‑like molecules or PROTAC conjugates . The compound’s stable crystalline form (m.p. >55 °C) simplifies automated solid dispensing in parallel synthesis workflows compared to liquid or low‑melting analogs .

Application
Selection Property
Validation Focus
Fragment-based lead discovery
RO3-compliant scaffold with published TbINO1 shift
Target-engagement confirmation in secondary assays
Phenyl-furan SAR probe set
Matched-pair with des-phenyl analog for binding-mode deconvolution
TbINO1-dependent vs. off-target activity interpretation
Fragment library design
Moderate lipophilicity and high solid-state stability
Solubility–permeability balance in intracellular screens
Conjugate and PROTAC building block
Primary alcohol handle for rapid derivatisation
Synthetic route compatibility and crystalline dispensing
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